molecular formula C13H16BFN2O2 B14040877 5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

Cat. No.: B14040877
M. Wt: 262.09 g/mol
InChI Key: UXERMOUSNSUZNO-UHFFFAOYSA-N
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Description

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative that contains a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the fluorine atom: This step involves the fluorination of the benzimidazole core, which can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a boronic acid.

    Reduction: The fluorine atom can be reduced under specific conditions.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 5-Fluoro-7-boronic acid-1H-benzo[d]imidazole.

    Reduction: Formation of 5-Hydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the coupling partner used.

Scientific Research Applications

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is largely dependent on its application. In organic synthesis, the boronic ester group acts as a versatile functional group that can undergo various transformations. In medicinal chemistry, the fluorine atom can enhance the metabolic stability and bioavailability of the compound, while the boronic ester group can interact with biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is unique due to its combination of a fluorinated benzimidazole core and a boronic ester group. This combination imparts unique chemical and physical properties, such as enhanced reactivity in cross-coupling reactions and potential biological activity .

Properties

Molecular Formula

C13H16BFN2O2

Molecular Weight

262.09 g/mol

IUPAC Name

6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole

InChI

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-8(15)6-10-11(9)17-7-16-10/h5-7H,1-4H3,(H,16,17)

InChI Key

UXERMOUSNSUZNO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CN3)F

Origin of Product

United States

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